Physicochemical Differentiation from Common Pyridazinone-Urea Analogs: LogP and TPSA Comparison
The target compound exhibits a calculated LogP of 3.14 and TPSA of 79.51 Ų , placing it within favorable drug-like chemical space. For comparison, the structurally related N,N-dimethyl analog (N,N-dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea, CAS not available) would be predicted to have a lower TPSA due to the absence of urea NH donors, while longer-chain homologs such as N-cyclohexyl-N'-[4-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butyl]urea (CAS 87653-28-9, C21H28N4O2) have a higher LogP (~3.8 estimated) due to the extended alkyl linker . These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability and solubility, making the target compound a distinct physicochemical entity within the series.
| Evidence Dimension | Calculated LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 3.14, TPSA = 79.51 Ų |
| Comparator Or Baseline | N-cyclohexyl-N'-[4-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butyl]urea (CAS 87653-28-9): estimated LogP ~3.8; N,N-dimethyl analog: predicted lower TPSA |
| Quantified Difference | Δ LogP ≈ +0.7 for butyl analog; TPSA reduction by ~20 Ų for N,N-dimethyl analog (predicted) |
| Conditions | Calculated values (in silico) using standard cheminformatics methods. No experimental logD or PAMPA data available. |
Why This Matters
The balanced LogP (~3.1) and moderate TPSA (~80 Ų) suggest adequate passive permeability while retaining sufficient polarity for aqueous solubility, a profile that distinguishes it from both more lipophilic and more polar analogs and may influence its suitability for cell-based versus biochemical assays.
